3-Hydroxy-10,11-dihydroquinidine 3-Hydroxy-10,11-dihydroquinidine
Brand Name: Vulcanchem
CAS No.: 130061-81-3
VCID: VC21195478
InChI: InChI=1S/C20H26N2O3.H2O4S/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17;1-5(2,3)4/h4-6,8,11,13,18-19,23-24H,3,7,9-10,12H2,1-2H3;(H2,1,2,3,4)/t13-,18+,19-,20+;/m0./s1
SMILES: CCC1(CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O)O.OS(=O)(=O)O
Molecular Formula: C20H28N2O7S
Molecular Weight: 440.5 g/mol

3-Hydroxy-10,11-dihydroquinidine

CAS No.: 130061-81-3

Cat. No.: VC21195478

Molecular Formula: C20H28N2O7S

Molecular Weight: 440.5 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxy-10,11-dihydroquinidine - 130061-81-3

Specification

CAS No. 130061-81-3
Molecular Formula C20H28N2O7S
Molecular Weight 440.5 g/mol
IUPAC Name (3S,4S,6R)-3-ethyl-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol;sulfuric acid
Standard InChI InChI=1S/C20H26N2O3.H2O4S/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17;1-5(2,3)4/h4-6,8,11,13,18-19,23-24H,3,7,9-10,12H2,1-2H3;(H2,1,2,3,4)/t13-,18+,19-,20+;/m0./s1
Standard InChI Key MMCFRFNECGZXQH-OIPAKAOISA-N
Isomeric SMILES CC[C@]1(CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)O.OS(=O)(=O)O
SMILES CCC1(CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O)O.OS(=O)(=O)O
Canonical SMILES CCC1(CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O)O.OS(=O)(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator